molecular formula C16H15F2NO4 B10964724 4-(difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B10964724
M. Wt: 323.29 g/mol
InChI Key: JQXLCQQTGZVJFF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of a carboxylic acid derivative with an amine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives.

Scientific Research Applications

4-(Difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H15F2NO4

Molecular Weight

323.29 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C16H15F2NO4/c1-21-12-6-4-11(5-7-12)19-15(20)10-3-8-13(23-16(17)18)14(9-10)22-2/h3-9,16H,1-2H3,(H,19,20)

InChI Key

JQXLCQQTGZVJFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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